Cas no 58826-40-7 (6-Chloro-8-methyl-1,2,4triazolo4,3-Bpyridazine)
6-Chloro-8-methyl-1,2,4triazolo4,3-Bpyridazine Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl-
- 6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- SY125725
- BIJIVKKVAJMSBJ-UHFFFAOYSA-N
- 6-chloro-8-methyl-1,2,4,triazolo[4,3-b]pyridazine
- 6-chloro-8-methyl-1,2,4-triazolo [4,3-b]pyridazine
- AKOS001665206
- DTXSID20398799
- AS-68546
- MFCD01207014
- SCHEMBL8558859
- 58826-40-7
- CS-0038713
- W13091
- 6-chloro-8-methyl-1,2,4-triazolo[4,3-b]pyridazine
- DB-197222
- 6-Chloro-8-methyl-1,2,4triazolo4,3-Bpyridazine
-
- MDL: MFCD01207014
- Inchi: 1S/C6H5ClN4/c1-4-2-5(7)10-11-3-8-9-6(4)11/h2-3H,1H3
- InChI Key: BIJIVKKVAJMSBJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C2=NN=CN2N=1
Computed Properties
- Exact Mass: 168.02045
- Monoisotopic Mass: 168.02
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 43.08
6-Chloro-8-methyl-1,2,4triazolo4,3-Bpyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C384645-2.5mg |
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-B]pyridazine |
58826-40-7 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C384645-5mg |
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-B]pyridazine |
58826-40-7 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C384645-25mg |
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-B]pyridazine |
58826-40-7 | 25mg |
$ 230.00 | 2022-06-06 | ||
| Chemenu | CM467648-100mg |
6-Chloro-8-Methyl-[1,2,4]Triazolo[4,3-B]Pyridazine |
58826-40-7 | 95%+ | 100mg |
$*** | 2023-05-30 | |
| Chemenu | CM467648-250mg |
6-Chloro-8-Methyl-[1,2,4]Triazolo[4,3-B]Pyridazine |
58826-40-7 | 95%+ | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM467648-1g |
6-Chloro-8-Methyl-[1,2,4]Triazolo[4,3-B]Pyridazine |
58826-40-7 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM467648-5g |
6-Chloro-8-Methyl-[1,2,4]Triazolo[4,3-B]Pyridazine |
58826-40-7 | 95%+ | 5g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D766201-500mg |
6-Chloro-8-Methyl-[1,2,4]Triazolo[4,3-B]Pyridazine |
58826-40-7 | 95% | 500mg |
$1010 | 2024-06-06 | |
| eNovation Chemicals LLC | D766201-2g |
6-Chloro-8-Methyl-[1,2,4]Triazolo[4,3-B]Pyridazine |
58826-40-7 | 95% | 2g |
$2645 | 2024-06-06 | |
| eNovation Chemicals LLC | D766201-50mg |
6-Chloro-8-Methyl-[1,2,4]Triazolo[4,3-B]Pyridazine |
58826-40-7 | 95% | 50mg |
$415 | 2025-02-19 |
6-Chloro-8-methyl-1,2,4triazolo4,3-Bpyridazine Suppliers
6-Chloro-8-methyl-1,2,4triazolo4,3-Bpyridazine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 6-Chloro-8-methyl-1,2,4triazolo4,3-Bpyridazine
Introduction to 6-Chloro-8-methyl-1,2,4-triazolo[4,3-b]pyridazine (CAS No. 58826-40-7)
6-Chloro-8-methyl-1,2,4-triazolo[4,3-b]pyridazine, identified by its Chemical Abstracts Service (CAS) number 58826-40-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazolopyridazine class, a structural motif known for its broad spectrum of biological activities. The presence of both chloro and methyl substituents in its molecular framework imparts unique electronic and steric properties, making it a versatile scaffold for drug discovery.
The triazolo[4,3-b]pyridazine core is a fused bicyclic system consisting of a triazole ring connected to a pyridazine ring. This structural arrangement facilitates interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes. The chloro substituent at the 6-position enhances the electrophilicity of the molecule, enabling it to participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions. On the other hand, the methyl group at the 8-position influences the overall shape and electronic distribution of the molecule, potentially affecting its binding affinity and metabolic stability.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for therapeutic applications. The triazolopyridazine scaffold has been extensively studied due to its ability to exhibit diverse pharmacological effects. For instance, derivatives of this class have shown promise in the treatment of infectious diseases, inflammation, and cancer. The specific substitution pattern in 6-Chloro-8-methyl-1,2,4-triazolo[4,3-b]pyridazine makes it an intriguing candidate for further exploration in these areas.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently dysregulated in diseases such as cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The chloro and methyl substituents in 6-Chloro-8-methyl-1,2,4-triazolo[4,3-b]pyridazine may contribute to its ability to interact with the active site of kinases or other relevant targets.
Moreover, the compound's structural features suggest that it could exhibit inhibitory activity against other enzymes involved in metabolic pathways. For example, some triazolopyridazines have been found to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. While further research is needed to confirm these properties for 6-Chloro-8-methyl-1,2,4-triazolo[4,3-b]pyridazine, its molecular structure provides a strong foundation for investigating such possibilities.
The synthesis of 6-Chloro-8-methyl-1,2,4-triazolo[4,3-b]pyridazine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the triazolopyridazine core followed by functional group modifications to introduce the chloro and methyl substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
In terms of pharmacokinetic properties,6-Chloro-8-methyl-1,2,4-triazolo[4,3-b]pyridazine may exhibit characteristics that make it suitable for oral administration or systemic delivery. The balance between lipophilicity and polarizability conferred by its structure can influence solubility and bioavailability—critical factors for drug development. Computational modeling techniques are often employed to predict these properties before experimental validation.
Recent studies have also explored derivatives of this compound as potential antimicrobial agents. The unique electronic environment created by the fused heterocyclic system may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes without harming host cells. Such findings underscore the importance of continued investigation into natural product-inspired scaffolds like triazolopyridazines.
The development of novel pharmaceuticals relies heavily on access to high-quality starting materials,6-Chloro-8-methyl-1,2,4-triazolo[4,3-b]pyridazine being no exception. Manufacturers specializing in fine chemicals must adhere to stringent quality control measures to ensure purity and consistency across batches—a requirement that becomes increasingly critical as compounds progress through preclinical testing toward clinical trials.
As research advances,6-Chloro,8-methyl,1,2,4-triazolo[4,3-b]pyridazine will continue to serve as a valuable building block for medicinal chemists seeking new therapeutic agents. Its unique structural features offer opportunities for innovation across multiple disease areas while maintaining compliance with regulatory standards governing drug development worldwide.
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